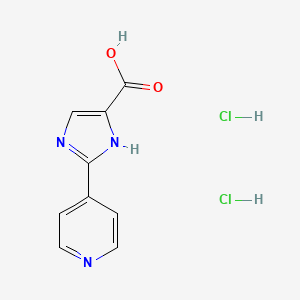

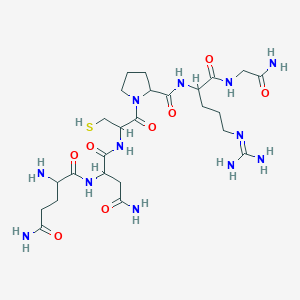

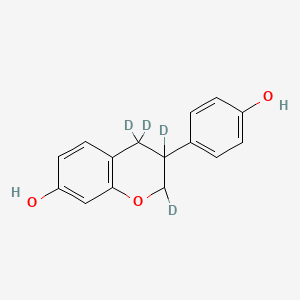

![molecular formula C12H16BrNO3 B12313447 ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B12313447.png)

ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Se utiliza en agricultura para controlar una variedad de plagas. Este compuesto se caracteriza por su fórmula molecular C12H16BrNO3 y un peso molecular de 302.2 g/mol.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de N-etil-N-metilcarbamat de [2-(4-bromofenoxi)etil] implica la reacción de 4-bromofenol con óxido de etileno para formar 2-(4-bromofenoxi)etanol. Este intermedio luego se hace reaccionar con isocianato de metilo para producir el producto final. Las condiciones de reacción generalmente involucran el uso de una base como hidróxido de sodio y un solvente orgánico como diclorometano.

Métodos de producción industrial

La producción industrial de N-etil-N-metilcarbamat de [2-(4-bromofenoxi)etil] sigue rutas sintéticas similares pero a mayor escala. El proceso involucra reactores de flujo continuo para garantizar una calidad y un rendimiento del producto consistentes. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción es común en entornos industriales.

Análisis De Reacciones Químicas

Tipos de reacciones

El N-etil-N-metilcarbamat de [2-(4-bromofenoxi)etil] experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas correspondientes.

Sustitución: El átomo de bromo en el compuesto se puede sustituir por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como azida de sodio y cianuro de potasio.

Principales productos formados

Oxidación: Formación de óxidos y derivados hidroxílicos.

Reducción: Formación de aminas y alcoholes.

Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El N-etil-N-metilcarbamat de [2-(4-bromofenoxi)etil] tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica para la preparación de diversos derivados.

Biología: Se ha estudiado por sus efectos en la fisiología y la bioquímica de los insectos.

Medicina: Se ha investigado para su posible uso en el desarrollo de nuevos insecticidas con mejores perfiles de eficacia y seguridad.

Industria: Se emplea en prácticas agrícolas para controlar las poblaciones de plagas y mejorar los rendimientos de los cultivos.

Mecanismo De Acción

El mecanismo de acción del N-etil-N-metilcarbamat de [2-(4-bromofenoxi)etil] implica la inhibición de la acetilcolinesterasa, una enzima crucial para la descomposición de la acetilcolina en el sistema nervioso. Al inhibir esta enzima, el compuesto provoca una acumulación de acetilcolina, lo que lleva a una sobreestimulación del sistema nervioso y, finalmente, a la parálisis y la muerte del insecto. Los objetivos moleculares incluyen el sitio activo de la acetilcolinesterasa y las vías asociadas involucradas en la neurotransmisión.

Comparación Con Compuestos Similares

El N-etil-N-metilcarbamat de [2-(4-bromofenoxi)etil] se puede comparar con otros compuestos similares como:

N-[2-(4-bromofenoxi)etil]-N,N-dietilamina: Estructura similar pero diferentes grupos funcionales, lo que lleva a variaciones en la reactividad y las aplicaciones.

N-[2-(4-bromofenoxi)etil]acetamida: Otro compuesto relacionado con diferentes grupos funcionales y aplicaciones.

N-{2-[2-(4-bromofenoxi)etoxi]etil}-1-butanamina: Un compuesto con cadenas de etoxi extendidas, que afectan sus propiedades físicas y químicas.

La singularidad del N-etil-N-metilcarbamat de [2-(4-bromofenoxi)etil] radica en sus grupos funcionales específicos que confieren sus propiedades insecticidas y su capacidad para inhibir la acetilcolinesterasa de manera efectiva.

Propiedades

Fórmula molecular |

C12H16BrNO3 |

|---|---|

Peso molecular |

302.16 g/mol |

Nombre IUPAC |

ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate |

InChI |

InChI=1S/C12H16BrNO3/c1-3-16-12(15)14(2)8-9-17-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3 |

Clave InChI |

HDTQMFBSRPVMTO-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)N(C)CCOC1=CC=C(C=C1)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid](/img/structure/B12313378.png)

![rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(dimethylamino)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol](/img/structure/B12313403.png)

![3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B12313408.png)

![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313425.png)

![2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B12313432.png)